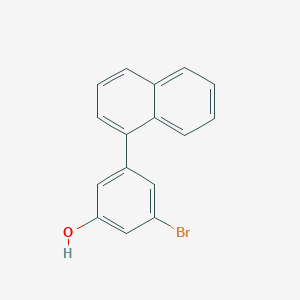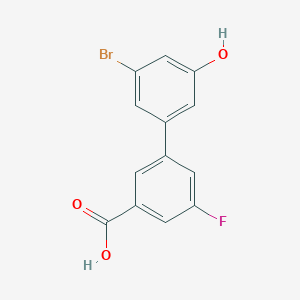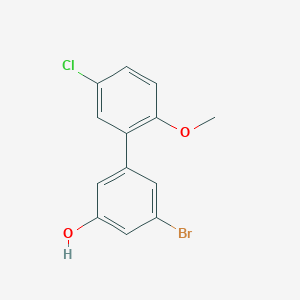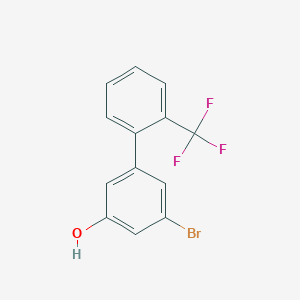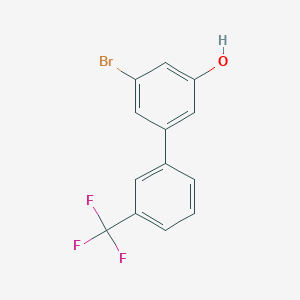
3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% (3-B5-TFP) is a compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 208-210°C. 3-B5-TFP is an aromatic compound, containing a bromine atom and three trifluoromethyl groups. It is used as a reagent for the synthesis of various compounds and is also a building block for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed that the bromine atom in the compound is responsible for its reactivity. The trifluoromethyl groups are believed to increase the solubility of the compound in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% are not fully understood. However, it is believed that the compound has the potential to interact with certain enzymes, proteins, and other molecules in the body. It is also believed to have anti-bacterial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ability to react with a wide range of compounds. However, its reactivity can also be a disadvantage, as it can cause unwanted side reactions. Furthermore, its solubility in aqueous solutions is limited, which can make the synthesis of certain compounds difficult.
Orientations Futures
The future directions for 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Additionally, further research could be conducted into its reactivity and solubility in aqueous solutions, as well as its potential use as a building block for more complex molecules. Furthermore, research could be conducted into the potential for 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% to be used in the synthesis of new compounds, such as dyes, drugs, and agrochemicals. Finally, research could be conducted into the potential for 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% to be used in the synthesis of polymers and composite materials.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% begins with the reaction of 5-bromo-3-trifluoromethylphenol and sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction produces a white precipitate of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95%, which is then filtered and washed with water to remove any impurities. The final product is a white solid with a purity of 95%.
Applications De Recherche Scientifique
3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as dyes, drugs, and agrochemicals. It is also used in the synthesis of polymers and composite materials. 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% is also used as a building block for the preparation of more complex molecules.
Propriétés
IUPAC Name |
3-bromo-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXWEZLOLIOVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686447 |
Source


|
| Record name | 5-Bromo-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-84-5 |
Source


|
| Record name | 5-Bromo-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)

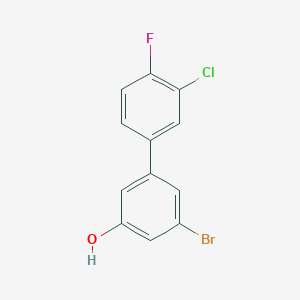


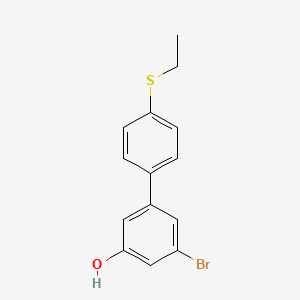


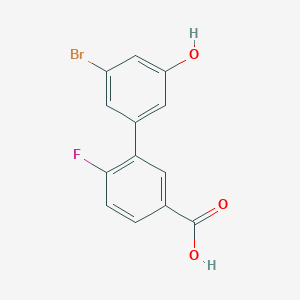
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
